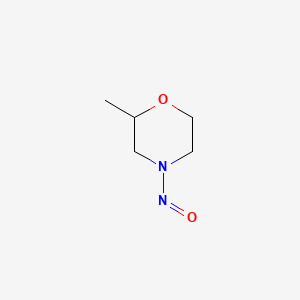

Nitroso-2-methylmorpholine

Description

Structure

3D Structure

Properties

CAS No. |

92071-38-0 |

|---|---|

Molecular Formula |

C5H10N2O2 |

Molecular Weight |

130.15 g/mol |

IUPAC Name |

2-methyl-4-nitrosomorpholine |

InChI |

InChI=1S/C5H10N2O2/c1-5-4-7(6-8)2-3-9-5/h5H,2-4H2,1H3 |

InChI Key |

UIBWFARCELCCAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCO1)N=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Conventional Synthetic Routes for Nitroso-2-methylmorpholine

Conventional synthesis primarily relies on the direct nitrosation of the corresponding amine precursor, a well-established method for forming N-nitrosamines.

The most common and direct pathway to this compound is the nitrosation of its secondary amine precursor, 2-methylmorpholine (B1581761). nih.gov This reaction is typically performed using a nitrosating agent, which provides the electrophilic nitrosonium ion (NO+). The standard laboratory and industrial procedure involves the reaction of 2-methylmorpholine with nitrous acid (HNO₂). vulcanchem.com Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). researchgate.netcardiff.ac.uk

The mechanism involves the protonation of nitrous acid, which then loses a water molecule to form the nitrosonium ion. The lone pair of electrons on the nitrogen atom of the 2-methylmorpholine then attacks the electrophilic nitrosonium ion, leading to the formation of a protonated N-nitrosamine. Subsequent deprotonation by a weak base, such as water, yields the final product, this compound. cardiff.ac.uk This reaction is characteristic of the broader class of N-nitrosamine formations from secondary amines. efpia.eu

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound while minimizing the formation of byproducts. Key parameters that are typically controlled include temperature, solvent, and reactant concentrations.

For the nitrosation of 2-methylmorpholine, the reaction is best conducted at low temperatures, generally between 0–5°C. vulcanchem.com This is to prevent the decomposition of the unstable nitrous acid and to control the exothermic nature of the reaction, thereby reducing the formation of undesired side products. The choice of solvent is also important, with a mixture of dilute hydrochloric acid and ethanol (B145695) often being employed. vulcanchem.com The use of continuous flow reactors has been cited as a method for industrial-scale production to optimize the yield, which can exceed 95%, and enhance safety by minimizing the accumulation of hazardous intermediates. vulcanchem.com

Alternative nitrosating agents to the traditional sodium nitrite/acid system have also been explored. Agents like tert-butyl nitrite (TBN) can be used under solvent-free, metal-free, and acid-free conditions, which simplifies the isolation process and often leads to high yields. schenautomacao.com.brresearchgate.netrsc.org

Table 1: Optimized Parameters for Conventional Synthesis

| Parameter | Optimal Value/Condition | Rationale |

|---|---|---|

| Temperature | 0–5°C vulcanchem.com | Minimizes decomposition of nitrous acid and side reactions. vulcanchem.com |

| Nitrosating Agent | In situ nitrous acid (from NaNO₂/HCl) vulcanchem.com | Readily available and effective source of nitrosonium ions. researchgate.net |

| Solvent | Dilute HCl/Ethanol vulcanchem.com | Provides acidic medium and solubilizes reactants. vulcanchem.com |

| Reaction Time | 2–4 hours vulcanchem.com | Allows for complete reaction while minimizing degradation. vulcanchem.com |

| Technology | Continuous flow reactors vulcanchem.com | Improves yield (>95%), safety, and control on an industrial scale. vulcanchem.com |

Non-Conventional Approaches in Synthesis

To overcome some of the limitations of conventional methods, such as the use of harsh acids and the generation of significant waste, non-conventional synthetic strategies have been developed. These include electrochemical, photochemical, and flow chemistry techniques.

Electrochemical synthesis offers a milder and more environmentally friendly alternative for the N-nitrosation of secondary amines. researchgate.net This method avoids the need for strong acids or other toxic chemical reagents. researchgate.netnih.gov In this approach, an electric current is used to oxidize a nitrite source, typically inexpensive and readily available sodium nitrite (NaNO₂) or potassium nitrite (KNO₂), at the anode. researchgate.netsci-hub.se

The anodic oxidation of the nitrite ion generates a nitrogen dioxide radical (NO₂•). sci-hub.se This radical can then be transformed into the active nitrosating agent, which reacts with the secondary amine to form the N-nitrosamine. sci-hub.se The reactions are often carried out in an undivided electrochemical cell using solvents like aqueous acetonitrile. researchgate.net This technique has been successfully applied to a wide range of cyclic and acyclic secondary amines, achieving yields as high as 99%. cardiff.ac.ukresearchgate.net The process can also be integrated into a flow system, allowing for continuous production and easy scale-up. researchgate.netnih.gov

Table 2: Conditions for Electrochemical N-Nitrosation

| Parameter | Condition |

|---|---|

| Cell Type | Undivided flow cell researchgate.net |

| Anode | Graphite (Gr) researchgate.net |

| Cathode | Nickel (Ni) researchgate.net |

| Nitrite Source | Sodium Nitrite (NaNO₂) in H₂O cardiff.ac.ukresearchgate.net |

| Solvent | Acetonitrile (MeCN) researchgate.net |

| Conditions | Constant current, ambient temperature cardiff.ac.ukresearchgate.net |

Photochemical methods utilize light energy to initiate reactions. The photolysis of N-nitrosamines, typically in acidic conditions, proceeds through the homolytic cleavage of the nitrogen-nitrogen (N-N) bond. acs.orgcdnsciencepub.com This process generates an aminium radical and a nitric oxide radical. acs.org While often studied for the decomposition of nitrosamines, photochemical pathways can also be harnessed for their synthesis or transformation. europa.eu

Upon photolysis under inert gas, the generated aminium radical and nitric oxide can add across unsaturated carbon-carbon bonds, resulting in products with a tertiary amine and an adjacent C-nitroso group. acs.org The specific products formed during the photolysis of nitrosamines are highly dependent on the reaction conditions, including the solvent and the presence or absence of oxygen. researchgate.netnih.gov For instance, irradiating nitrosamines in the presence of oxygen can lead to the formation of a peroxy intermediate, which can then go on to form the corresponding nitramine. researchgate.netnih.gov The quantum yield of nitrosamine (B1359907) decomposition can be constant over a wide pH range (e.g., pH 2-8) but may decrease sharply in alkaline conditions. acs.orgnih.gov

Flow chemistry, or continuous flow processing, has emerged as a powerful tool for the synthesis of N-nitrosamines, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch methods. schenautomacao.com.br This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. schenautomacao.com.br

Flow chemistry has been successfully combined with electrochemical synthesis for N-nitrosation. researchgate.netnih.gov In such a setup, solutions of the amine precursor and sodium nitrite are continuously pumped through a flow electrochemical reactor, where the reaction occurs under constant current. researchgate.net This method eliminates the need for additional electrolytes and allows for the use of less hazardous solvents at ambient temperatures. cardiff.ac.uknih.gov Another application involves using alternative nitrosating agents like tert-butyl nitrite (TBN) in a continuous flow reactor, which facilitates a solvent-free, metal-free, and acid-free synthesis with straightforward product isolation. schenautomacao.com.br

Reactivity Studies and Derivatization

The reactivity of N-nitroso-2-methylmorpholine is dictated by the N-nitroso group and the morpholine (B109124) ring structure. The introduction of a methyl group at the C2 position is expected to sterically and electronically influence the outcomes of its chemical reactions compared to the unsubstituted N-nitrosomorpholine.

Exploration of Reactivity with Various Organic Reagents

The reactivity of nitrosamines is often characterized by oxidation reactions. While specific studies on N-nitroso-2-methylmorpholine are limited, the oxidation of the parent compound, N-nitrosomorpholine (NMOR), has been investigated. For instance, metabolic studies, which can be mimicked by chemical oxidation, show that NMOR undergoes α-hydroxylation adjacent to the N-nitroso group. wikipedia.org This process is a key step in its bioactivation and leads to unstable intermediates that can decompose further. wikipedia.org

In a rat model, it was found that NMOR is hydroxylated, likely by a P450 enzyme, at the carbon alpha to the nitroso moiety. wikipedia.org This creates a reactive intermediate that decomposes into a diazonium-containing aldehyde. wikipedia.org It is plausible that N-nitroso-2-methylmorpholine would undergo a similar α-hydroxylation, primarily at the C6 position, which is sterically less hindered than the C2 position bearing the methyl group. Hydroxylation could also potentially occur at the C3 or C5 positions.

Table 1: Potential Products from the α-Hydroxylation of N-Nitroso-2-methylmorpholine (Hypothesized based on reactivity of N-Nitrosomorpholine)

| Hydroxylation Position | Resulting Intermediate | Potential Decomposition Products |

| C6 | N-nitroso-2-methyl-6-hydroxymorpholine | Ring-opened diazonium-containing aldehydes |

| C3 | N-nitroso-2-methyl-3-hydroxymorpholine | Ring-opened diazonium-containing aldehydes |

| C5 | N-nitroso-2-methyl-5-hydroxymorpholine | Ring-opened diazonium-containing aldehydes |

This table presents hypothesized reaction pathways for N-nitroso-2-methylmorpholine based on established metabolic pathways for N-nitrosomorpholine.

Nitrosolysis Reactions and Product Characterization

Nitrosolysis, in the context of this compound, refers to reactions that cleave or transform the N-nitroso group. A key reaction in this category is the conversion of N-nitrosamines to N-nitramines. Studies on N-nitrosomorpholine (NMOR) have demonstrated that it can be converted to N-nitromorpholine through reaction with fuming nitric acid. nih.gov This reaction, more accurately described as nitrolysis or oxidation of the nitrosamine, proceeds via the replacement of the nitroso group (-N=O) with a nitro group (-NO₂).

Research has shown that this conversion is influenced by reaction time and temperature. In one study, reacting NMOR in fuming nitric acid at 40°C resulted in the gradual formation of N-nitromorpholine over several hours. nih.gov After 6 hours, nearly all the NMOR had been converted. nih.gov However, attempts to achieve this conversion using lower concentrations of nitric acid (50-90%) were unsuccessful, even at elevated temperatures, indicating that fuming nitric acid is essential for this specific transformation. nih.gov

Further investigations into the reaction of dimorpholinomethane in fuming nitric acid, which unexpectedly yielded N-nitrosomorpholine as the main product, also studied the subsequent conversion to N-nitromorpholine. rsc.orgresearchgate.net The results, summarized in the table below, show how reaction conditions affect the yields of both the nitroso and nitro derivatives.

Table 2: Effect of Reaction Conditions on the Nitrosolysis/Nitrolysis of Dimorpholinomethane

| Entry | Time (h) | Temperature (°C) | Additive | Yield of N-nitrosomorpholine (%) | Yield of N-nitromorpholine (%) |

| 1 | 1 | 25 | None | 35 | 3 |

| 2 | 4 | 25 | None | 52 | 4 |

| 3 | 12 | 25 | None | 61 | 11 |

| 4 | 12 | 40 | None | 65 | 16 |

| 5 | 12 | 70 | None | 32 | 45 |

| 6 | 4 | 25 | NH₄NO₃ | 85 | 4 |

Data sourced from a study on the reaction of dimorpholinomethane in fuming nitric acid, which forms N-nitrosomorpholine in situ. rsc.orgresearchgate.net

These findings suggest that N-nitroso-2-methylmorpholine would likely undergo a similar conversion to N-nitro-2-methylmorpholine under treatment with fuming nitric acid. The presence of the methyl group at the C2 position might influence the reaction rate due to its electron-donating and steric effects, but the fundamental transformation of the nitroso group is expected to be analogous.

Formation of Related Nitroso-Compounds and Analogues

The synthesis of N-nitroso-2-methylmorpholine itself is an example of forming a nitroso-compound analogue from a parent amine. The general and most common method for producing N-nitrosamines is the N-nitrosation of the corresponding secondary amine with a nitrosating agent. sci-hub.se Therefore, N-nitroso-2-methylmorpholine is synthesized from 2-methylmorpholine using nitrosating agents like sodium nitrite under acidic conditions. sci-hub.se

The synthesis of analogues can be approached in several ways:

Modification of the Morpholine Ring: Starting with N-nitroso-2-methylmorpholine, further functionalization of the morpholine ring could create various analogues. For example, oxidation could introduce hydroxyl groups at different positions on the ring, as seen in the metabolic activation of NMOR which produces N-nitroso-2-hydroxymorpholine. nih.gov

Synthesis from Substituted Morpholines: A wide range of N-nitroso-morpholine analogues can be created by starting with differently substituted morpholine precursors and subsequently performing the N-nitrosation step. For instance, using 2,6-dimethylmorpholine (B58159) as a precursor would yield N-nitroso-2,6-dimethylmorpholine. nih.gov

Radical Reactions: N-nitrosomorpholine can serve as a precursor to a nitrogen-centered radical. wikipedia.org This reactive intermediate could then be used in various organic reactions to form more complex molecules and analogues.

An interesting related compound, 2-nitroso-2,3-dehydro-N-methylmorpholine, was formed from the reaction of a C-centered radical with N-methylmorpholine N-oxide (NMMO), highlighting that nitrosation can also occur at a carbon atom under specific conditions. researchgate.net While this involves an N-methyl and not an N-nitroso starting material, it demonstrates a pathway to C-nitroso analogues within the morpholine framework.

Investigations into Metabolic Pathways and Biotransformation

Enzymatic Biotransformation Mechanisms

The biotransformation of Nitroso-2-methylmorpholine is predominantly an enzymatic process designed to detoxify and eliminate the compound from the body. However, some of these metabolic steps can also lead to the formation of reactive intermediates.

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP2E1 isoform, plays a central role in the metabolism of many nitrosamines. nih.gov These enzymes are primarily located in the liver and are responsible for the initial oxidative metabolism of a wide range of xenobiotics, including drugs and carcinogens. criver.com For many N-nitrosamines, bioactivation to reactive intermediates is catalyzed by CYP2E1 in human liver microsomes. nih.gov The metabolic activity of CYP isoforms can significantly influence the rate and pathway of nitrosamine (B1359907) metabolism, thereby affecting their biological effects. researchgate.net While the specific role of CYP2E1 in the metabolism of this compound is an area of ongoing research, the established function of this enzyme in metabolizing structurally similar nitrosamines suggests its likely involvement. nih.goveaht.org

A critical step in the metabolic activation of many cyclic nitrosamines is α-hydroxylation. researchgate.neteuropa.eu This reaction involves the enzymatic hydroxylation of the carbon atom adjacent (in the alpha position) to the nitroso group. eaht.org This process is often mediated by cytochrome P450 enzymes. researchgate.net The resulting α-hydroxy nitrosamines are generally unstable and can spontaneously decompose to form highly reactive electrophilic intermediates, such as diazonium ions. researchgate.netvulcanchem.com These intermediates are capable of alkylating cellular macromolecules like DNA. researchgate.net This α-hydroxylation pathway is considered a key mechanism responsible for the mutagenic and carcinogenic properties of many nitrosamines. europa.eu For cyclic nitrosamines, this hydroxylation can occur at either of the α-carbon atoms within the ring structure. nih.gov

Denitrosation represents a detoxification pathway for nitrosamines, involving the enzymatic removal of the nitroso group. nih.gov This process can compete with the activation pathway of α-hydroxylation. nih.gov In experimental systems, the denitrosation of N-nitrosodimethylamine (NDMA) has been observed in liver microsomes, leading to the formation of methylamine (B109427) and formaldehyde. nih.gov While the specific mechanisms for this compound are not fully elucidated, it is plausible that similar denitrosation pathways exist. usu.edu Studies on other nitrosamines have shown that denitrosation can be a significant metabolic route. nih.gov

Beta-oxidation is a metabolic process that typically involves the breakdown of fatty acids. microbenotes.com However, this pathway can also be involved in the metabolism of other compounds, including some nitrosamines. In the context of nitrosamine metabolism, β-oxidation can occur on alkyl side chains, leading to their shortening. For instance, the metabolism of N-nitrosodi-n-butylamine (NDBA) involves β-oxidation of the butyl group, following initial hydroxylation reactions. nih.gov While direct evidence for the β-oxidation of the morpholine (B109124) ring in this compound is not extensively documented, it is a potential metabolic pathway, especially if the ring undergoes cleavage.

Identification and Characterization of Metabolites in Experimental Models

The identification of metabolites is crucial for understanding the complete metabolic profile of a compound. In vitro experimental models are invaluable tools for this purpose.

In vitro studies using systems such as liver microsomes are instrumental in identifying the initial products of metabolism. For N-nitrosomorpholine, in vitro metabolism with rat liver microsomes has been shown to produce N-nitroso-2-hydroxymorpholine. nih.gov The metabolism of N-nitroso-N-methylaniline by purified cytochrome P450 2B1 and 2B2 has been found to yield formaldehyde, aniline, and p-aminophenol. nih.gov Given the structural similarities, it is plausible that the in vitro metabolism of this compound would also yield hydroxylated derivatives and potentially ring-opened products.

Table of Potential Metabolic Intermediates of this compound based on related compounds:

| Precursor | Metabolic Pathway | Potential Intermediate |

| This compound | α-Hydroxylation | α-Hydroxy-nitroso-2-methylmorpholine |

| This compound | Denitrosation | 2-Methylmorpholine (B1581761) |

| This compound | Ring Cleavage | Open-chain amino acids |

Quantitative Metabolic Studies in Animal Microsomal Systems

Metabolic studies utilizing animal microsomal systems have been instrumental in quantifying the biotransformation of N-nitroso-2-methylmorpholine and its close structural analogs. Research has focused on identifying major metabolites and determining the rates and pathways of their formation, primarily through hydroxylation reactions catalyzed by microsomal enzymes.

Quantitative analysis revealed significant differences in metabolite yields depending on the stereochemistry of the substrate. The cis isomer of NNDM consistently yields a high percentage of HPOP (over 70% of the total product), whereas the trans isomer produces HPOP as only a minor metabolite (20-30%) in both hamster and rat microsomal systems. nih.govoup.com This suggests that the orientation of the methyl group(s) significantly influences the preferred site of metabolic attack.

Further quantitative studies using deuterated analogs of NNDM have helped to elucidate the competition between different metabolic pathways. By comparing the metabolism of NNDM deuterated at the α-carbon positions (C3 and C5) versus the β-carbon positions (C2 and C6), researchers could infer the relative contributions of α-hydroxylation and β-hydroxylation. nih.gov For instance, with hamster liver microsomes, the yield of HPOP (a product of β-hydroxylation) was highest with cis α-deuterated NNDM (93.9%) and lowest with trans β-deuterated NNDM (8.5%). nih.gov This indicates that blocking the α-hydroxylation pathway can enhance the β-hydroxylation pathway and vice-versa. nih.gov

Table 1: Quantitative Yield of HPOP from NNDM Isomers and Analogs in Hamster Liver Microsomes This table shows the percentage of the total metabolites that is composed of HPOP when different isomers and deuterated analogs of N-nitroso-2,6-dimethylmorpholine (NNDM) are incubated with hamster liver microsomes. Data sourced from Kokkinakis et al. (1984). nih.gov

Enzyme Induction and Inhibition in Nitrosamine Metabolism

The metabolism of nitrosamines, including N-nitroso-2-methylmorpholine and its analogs, is heavily dependent on the activity of the cytochrome P450 (CYP) superfamily of enzymes. nih.gov The rates of these metabolic processes can be significantly altered by enzyme inducers, which increase the expression of specific CYP isozymes, or by inhibitors, which block their catalytic activity. biomolther.orgmdpi.com

Studies investigating the metabolism of cis-NNDM in rabbit liver microsomes have demonstrated the profound effect of enzyme induction. nih.gov Pretreatment of rabbits with phenobarbital, a well-known inducer of CYP2B enzymes, resulted in a six-fold increase in the hydroxylase activity responsible for converting cis-NNDM to HPOP. nih.govnih.gov This elevated the metabolic rate in rabbit microsomes to a level comparable to that observed in hamster microsomes, which naturally exhibit high activity. nih.gov In contrast, pretreatment with other xenobiotics did not produce a similar effect on cis-NNDM hydroxylation. nih.gov

The specific roles of different P450 isozymes have been dissected using purified enzyme systems and specific inhibitors. In phenobarbital-induced rabbit microsomes, cytochrome P-450LM2 (an ortholog of CYP2B) showed the highest catalytic activity towards cis-NNDM, with a Vmax of 1.78 nmol HPOP formed per minute per nmol of P450. nih.gov Cytochrome P-450LM3a (related to CYP2E1) also demonstrated significant, albeit lower, activity. nih.gov The critical role of these isozymes was confirmed through inhibition studies. Antibodies directed against P-450LM2 inhibited approximately 95% of the NNDM metabolism in microsomes from phenobarbital-treated rabbits. nih.gov In microsomes from uninduced rabbits, antibodies against P-450LM2 and P-450LM3a caused 50% and 64% inhibition, respectively. nih.gov Similarly, in microsomes from ethanol-treated rabbits, anti-LM3a antibodies led to about 90% inhibition, confirming that different isozymes contribute to metabolism under different induction states. nih.gov

Table 2: Effects of Induction and Inhibition on cis-NNDM Metabolism by Rabbit Liver P450 Isozymes This table summarizes the catalytic activity of specific cytochrome P450 isozymes in the metabolism of cis-N-nitroso-2,6-dimethylmorpholine (cis-NNDM) and the effect of specific inhibitors (antibodies). Data sourced from Kokkinakis et al. (1985). nih.gov

Comparative Metabolic Studies with Structurally Related Nitrosamines

Comparative studies are crucial for understanding how subtle changes in chemical structure and differences between biological systems (e.g., animal species) affect metabolic outcomes. The metabolism of N-nitroso-2-methylmorpholine analogs has been compared across species, between structural isomers, and with other cyclic nitrosamines.

A significant species-dependent difference was observed in the metabolism of NNDM. The rate of NNDM metabolism and subsequent HPOP formation was found to be seven times faster in hamster liver microsomes than in rat liver microsomes. nih.govoup.com This marked difference in metabolic rate may be linked to the differing organ-specific carcinogenic activities observed between the two species. nih.gov

Comparing different classes of cyclic nitrosamines further highlights the principle of structure-activity relationships. For example, studies comparing the α-hydroxylation of N-nitrosopiperidine (NPIP), a six-membered ring, and N-nitrosopyrrolidine (NPYR), a five-membered ring, by rat esophageal and liver microsomes revealed tissue-specific metabolic preferences. oup.comresearchgate.net Rat esophageal microsomes were found to α-hydroxylate NPIP at a rate 40-fold higher than NPYR. oup.comresearchgate.net In contrast, liver microsomes metabolized both compounds with similar efficiency. oup.com These findings demonstrate that both the structure of the nitrosamine and the specific enzymatic composition of a given tissue dictate the rate and pathway of metabolic activation. oup.comoup.com

Table 3: Comparative Metabolism of Cyclic Nitrosamines in Rat Microsomal Systems This table provides a comparison of metabolic activities for different cyclic nitrosamines, highlighting species, isomer, and tissue-specific differences. Data sourced from Kokkinakis et al. (1984) and Wong et al. (2003). nih.govoup.comoup.com

Molecular and Cellular Interaction Mechanisms Excluding Outcomes of Toxicity

DNA Adduct Formation and Repair Mechanisms

The cornerstone of the genotoxicity of nitrosamines is their ability to chemically modify DNA, forming adducts that disrupt the normal structure and function of the genome. This process is contingent on metabolic activation to produce highly reactive electrophilic species.

Nitroso-2-methylmorpholine, like other N-nitrosamines, requires metabolic bioactivation to exert its alkylating effects. ulisboa.pt This process is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2E1 in human liver microsomes. nih.govresearchgate.net The key metabolic step is the enzymatic α-hydroxylation of the carbon atom adjacent to the N-nitroso group. researchgate.netsemanticscholar.org

This hydroxylation results in an unstable α-hydroxy-nitrosamine intermediate. semanticscholar.org For this compound, this activation would lead to the spontaneous decomposition of the intermediate, yielding a reactive diazonium ion. nih.govvulcanchem.com Given the structure of this compound, this process is expected to generate a methyldiazonium ion, a potent alkylating agent that readily reacts with nucleophilic centers in DNA. nih.govvulcanchem.com This mechanism is well-established for N-nitrosodimethylamine (NDMA), which also produces a methyldiazonium ion that alkylates DNA and proteins. nih.gov The formation of this highly electrophilic intermediate is the critical event that initiates the cascade of DNA damage. nih.gov

The electrophilic methyldiazonium ion generated from the metabolism of this compound attacks various nucleophilic sites on the DNA bases. nih.govvulcanchem.com This results in the formation of several distinct methyl-DNA adducts. nih.gov The primary sites of alkylation include the nitrogen and oxygen atoms of purine (B94841) and pyrimidine (B1678525) bases. researchgate.net

Studies on the related compound N-nitrosodimethylamine (NDMA) have identified a comprehensive profile of methyl adducts in liver DNA. nih.gov The most abundant of these lesions are N7-methylguanine (N7-MeG) and O6-methylguanine (O6-MeG). nih.govresearchgate.net Other significant adducts include N3-methyladenine (N3-MeA), O4-methylthymine (O4-MeT), and O2-methylthymine. nih.govresearchgate.net The formation of 7-methylguanine (B141273) has been specifically noted as a biomarker of exposure to 2-methyl-4-nitrosomorpholine. vulcanchem.com

Below is a table summarizing the major DNA adducts formed by methylating nitrosamines.

| Adduct Name | Abbreviation | Site of Alkylation |

| N7-methylguanine | N7-MeG | N7 atom of Guanine (B1146940) |

| O6-methylguanine | O6-MeG | O6 atom of Guanine |

| N3-methyladenine | N3-MeA | N3 atom of Adenine |

| O4-methylthymine | O4-MeT | O4 atom of Thymine (B56734) |

| O2-methylthymine | O2-MeT | O2 atom of Thymine |

| Methyl DNA phosphate (B84403) adducts | Tp(Me)T | Phosphate backbone |

| This table is based on data from studies on N-nitrosodimethylamine (NDMA), a structurally related methylating nitrosamine (B1359907). nih.gov |

Cells possess a sophisticated network of DNA repair pathways to counteract the damage inflicted by alkylating agents like this compound. researchgate.net The specific pathway employed depends on the type and location of the DNA lesion.

Base Excision Repair (BER): This is a primary pathway for the removal of N-methylated purines, such as N7-MeG and N3-MeA. researchgate.netmit.edu The process is initiated by the N-methylpurine-DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG). researchgate.netmit.edu AAG recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. mit.edu Subsequently, AP endonuclease cleaves the DNA backbone at the AP site, allowing DNA polymerase and ligase to restore the correct nucleotide sequence. mit.edu

Direct Damage Reversal: The highly mutagenic O6-methylguanine (O6-MeG) lesion is primarily repaired by the O6-methylguanine-DNA methyltransferase (MGMT) protein. researchgate.net This "suicide" enzyme directly transfers the methyl group from the guanine base to one of its own cysteine residues, thereby restoring the guanine structure in a single step. researchgate.net This repair mechanism is crucial for preventing the mutagenic potential of O6-MeG. nih.gov The ALKBH family of proteins (AlkB homolog) can also directly reverse certain lesions, such as N1-methyladenine and N3-methylcytosine, through oxidative demethylation. researchgate.net

Nucleotide Excision Repair (NER): While less common for simple methyl adducts, NER is a more versatile pathway that can remove bulky, helix-distorting lesions. researchgate.netacs.org It has been suggested that NER may serve as a backup mechanism for repairing some O-alkylated lesions, such as O6-carboxymethyl-dG and certain pyridyloxobutylated thymidine (B127349) adducts, when other pathways are deficient or overwhelmed. nih.govacs.org

The table below summarizes the key repair pathways for nitrosamine-induced DNA lesions.

| Repair Pathway | Key Enzyme(s) | Primary Lesions Repaired |

| Base Excision Repair (BER) | AAG (MPG), AP Endonuclease | N7-methylguanine, N3-methyladenine researchgate.netmit.edu |

| Direct Reversal | O6-methylguanine-DNA methyltransferase (MGMT) | O6-methylguanine researchgate.net |

| Direct Reversal | ALKBH2, ALKBH3 | N1-methyladenine, N3-methylcytosine researchgate.net |

| Nucleotide Excision Repair (NER) | Xeroderma pigmentosum proteins (XP) | Bulky adducts, some O-alkylated lesions nih.govacs.org |

The persistence of DNA adducts through DNA replication is a primary cause of mutations. In vitro studies using DNA templates containing specific nitrosamine-induced lesions have elucidated their effects on DNA synthesis.

O6-alkyl-dG lesions, such as O6-methylguanine, are known to moderately to strongly impede the progression of DNA replication. nih.gov During translesion synthesis (TLS), where specialized DNA polymerases bypass the damage, these adducts frequently miscode. nih.govplos.org Specifically, O6-methylguanine has a propensity to pair with thymine instead of cytosine during replication. nih.gov This mispairing leads to a G:C to A:T transition mutation in the subsequent round of DNA replication if the lesion is not repaired. nih.govnih.gov Studies on various O6-alkyl-dG lesions in E. coli have shown they almost exclusively stimulate G → A transitions. nih.gov

Lesions like N3-methyladenine are considered replication-blocking lesions. mit.edu If the replicative polymerase stalls at such a lesion, specialized TLS polymerases may be recruited to bypass the damage, though this process can be error-prone and mutagenic. mit.eduplos.org In E. coli, DNA polymerase IV and V have been shown to be uniquely required for bypassing certain O6-alkyl-dG lesions and inducing the characteristic G → A mutations. nih.gov

Interaction with Cellular Macromolecules Beyond DNA

While DNA is the most critical target concerning carcinogenicity, the reactive electrophilic metabolites of nitrosamines are not exclusively specific to DNA.

The same reactive diazonium ions that alkylate nucleic acids can also react with nucleophilic sites on other cellular macromolecules, including proteins. nih.govmit.edu The methyldiazonium ion generated from this compound can form covalent adducts with amino acid residues in proteins that possess nucleophilic side chains, such as cysteine, histidine, and lysine.

The formation of protein adducts, for instance with hemoglobin, has been investigated as a potential biomarker for nitrosamine exposure. semanticscholar.org While the formation of protein adducts does not have the same direct mutagenic consequences as DNA adducts, it can lead to altered protein structure and function. This can disrupt normal cellular processes and contribute to cytotoxicity, although this falls outside the direct mechanism of genetic mutation. Studies with NDMA have confirmed that it alkylates both DNA and protein. nih.gov

Lipid Adduct Formation and Biochemical Analysis

The metabolic activation of nitrosamines, including N-nitrosomorpholine (NMOR), a compound structurally related to this compound, can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). if-pan.krakow.pl This induction of oxidative stress is a critical mechanism that can initiate the peroxidation of lipids, a process where free radicals attack lipids containing carbon-carbon double bonds, especially polyunsaturated fatty acids. if-pan.krakow.pld-nb.info

This process leads to the formation of cytotoxic and genotoxic aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). d-nb.info These reactive aldehydes are capable of forming adducts with cellular macromolecules. While the formation of DNA adducts from lipid peroxidation products is well-documented, these reactive species can also interact with other cellular components. mdpi.commdpi.com

The biochemical environment significantly influences these reactions. The reaction between nitric oxide, a potential metabolite of nitrosamines, and oxygen is reportedly 300 times faster in a lipid phase than in aqueous solutions due to the increased solubility of both gases in lipids. nih.gov This can lead to higher concentrations of potent nitrosating species like dinitrogen trioxide (N₂O₃) within lipid membranes, potentially promoting the formation of adducts. nih.gov Although direct covalent adducts between a metabolite of this compound and a lipid molecule are not extensively characterized, the pathway of nitrosamine-induced oxidative stress and subsequent lipid peroxidation provides a clear mechanism for indirect damage and adduct formation with lipid-derived reactive species. if-pan.krakow.pld-nb.info

Molecular Mechanisms of Mutagenicity in Prokaryotic and Eukaryotic Assays

The mutagenic potential of N-nitrosamines is frequently evaluated using the bacterial reverse mutation assay, commonly known as the Ames test, which utilizes various strains of Salmonella typhimurium. medchemexpress.comnih.gov These compounds typically require metabolic activation by a mammalian post-mitochondrial fraction (S9) to be converted into their mutagenic forms. medchemexpress.com The choice of S9 preparation (e.g., from hamster or rat liver) and incubation conditions can significantly affect the sensitivity of the assay for detecting nitrosamine mutagenicity. nih.gov

N-nitrosomorpholine (NMOR), a closely related analogue of this compound, has been shown to be activated into a bacterial mutagen. ajol.info Studies have demonstrated that many carcinogenic N-nitrosamines are mutagenic in the S. typhimurium strain TA100 when tested with a rat liver S9 drug-activating system. medchemexpress.com The TA100 and TA1535 strains are designed to detect base-pair substitution mutations, which are characteristic of the DNA damage caused by alkylating agents formed from nitrosamine metabolism. epa.govmdpi.com For certain nitrosamines, pre-incubation of the compound with the bacteria and the S9 mix is required to detect a mutagenic effect. medchemexpress.com The Organisation for Economic Co-operation and Development (OECD) recommends enhanced testing conditions for N-nitrosamines, including the use of both rat and hamster liver S9 at a 30% concentration and a pre-incubation method. nih.gov

| Test System | Strain | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| Bacterial Reverse Mutation Assay | S. typhimurium TA1535 | Required | Positive | epa.gov |

| Bacterial Reverse Mutation Assay | S. typhimurium TA1530 | Not specified | Tested | epa.gov |

| Host-Mediated Assay | S. typhimurium G-46 | In vivo (mouse) | Tested | epa.gov |

| Bacterial Reverse Mutation Assay | General | Required | Activated to bacterial mutagens | ajol.info |

The in vivo micronucleus test is a key assay for assessing chromosomal damage. nih.gov Micronuclei are small, extra-nuclear bodies that contain chromosome fragments (clastogens) or whole chromosomes (aneugens) that were not incorporated into the nucleus during cell division. nih.govnih.gov An increased frequency of micronucleated cells in a treated animal indicates that the substance has induced cytogenetic damage. gassnova.no

For hepatocarcinogens like N-nitrosomorpholine (NMOR), the liver micronucleus (LMN) assay is particularly relevant. nih.gov Studies using young adult rats treated orally with NMOR for 14 days have shown a statistically significant, dose-dependent increase in the frequency of micronucleated hepatocytes (MNHEPs). nih.gov In contrast, the same study found no significant increase in micronucleated immature erythrocytes in the bone marrow, highlighting the organ-specific genotoxicity of NMOR. nih.gov Histopathological examination of the liver in these studies revealed hypertrophy and single-cell necrosis of hepatocytes, confirming the compound's effect on the target organ. nih.govresearchgate.net These findings demonstrate that the liver micronucleus assay is a sensitive method for detecting the genotoxic effects of hepatocarcinogenic nitrosamines that may not be apparent in standard bone marrow tests. nih.govresearchgate.net

| Dose Group (mg/kg/day) | Tissue | Endpoint | Result | Reference |

|---|---|---|---|---|

| 0 (Control) | Liver | Micronucleated Hepatocytes (MNHEPs) | Baseline | nih.gov |

| 5 | Liver | Micronucleated Hepatocytes (MNHEPs) | No significant increase | nih.gov |

| 10 | Liver | Micronucleated Hepatocytes (MNHEPs) | Statistically significant increase | nih.gov |

| 30 | Liver | Micronucleated Hepatocytes (MNHEPs) | Dose-dependent, statistically significant increase | nih.gov |

| Up to 30 | Bone Marrow | Micronucleated Immature Erythrocytes (MNIMEs) | No significant increase | nih.gov |

Perturbation of Cellular Signaling Pathways by Nitrosamine Intermediates

The metabolic intermediates of N-nitrosamines are known to perturb critical cellular signaling pathways involved in cell growth, differentiation, and apoptosis. oup.comwjgnet.com A key target of these perturbations is the p53 signaling pathway, which plays a central role in responding to DNA damage. oup.comnih.gov

Studies on the genotoxic hepatocarcinogen diethylnitrosamine (DEN) have shown that it can cause a selective down-regulation of the DNA damage-signaling pathway, leading to a weakened p53 response in preneoplastic liver lesions. oup.com This attenuation of p53 function may allow cells with DNA damage to evade apoptosis or cell cycle arrest, a critical step in cancer development. oup.com It is suggested that genotoxic compounds like DEN may promote tumor development by inducing a protective adaptation in initiated cells through the down-regulation of p53 expression. oup.com

N-nitrosomorpholine (NMOR) is used to create animal models of hepatocellular carcinoma (HCC), and analyses of these models reveal alterations in major signaling pathways, including p53, Wnt, TGF-β, and Ras. medchemexpress.comwjgnet.com While direct mechanistic studies detailing the interaction of this compound intermediates with specific signaling proteins are limited, the established role of related nitrosamines in modulating the p53 pathway provides a strong basis for its mechanism. mdpi.comoup.com The perturbation of these pathways disrupts cellular homeostasis, impairs DNA repair mechanisms, and inhibits apoptosis, thereby contributing to the molecular events that can lead to carcinogenesis. mdpi.comoup.comwjgnet.com

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatography is essential for separating the target analyte from complex sample matrices, a critical step for accurate quantification. The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the nitrosamines being analyzed.

Mass Spectrometry (MS) Detection and Quantification

Mass spectrometry is the preferred detection method for N-nitrosamines due to its high sensitivity and specificity. It identifies compounds based on their mass-to-charge ratio (m/z), providing structural information and enabling precise quantification.

Coupled Techniques: GC-MS/MS, LC-MS/MS, LC-HRMSThe coupling of chromatography with mass spectrometry provides powerful analytical systems.

GC-MS/MS: This technique offers high selectivity and sensitivity, minimizing matrix interferences. restek.comlabrulez.com It is a recommended method for the analysis of nitrosamine (B1359907) impurities in drugs and environmental samples. restek.com

LC-MS/MS: This is a widely used technique for the determination of a broad range of nitrosamines, offering robust and sensitive quantification. uliege.be It is particularly valuable for analyzing less volatile nitrosamines that are not amenable to GC. nih.gov

LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry): This method provides highly accurate mass measurements, which aids in the confident identification of compounds and the differentiation of analytes from background interferences. rsc.orgthermofisher.comnih.gov The U.S. FDA has developed LC-HRMS methods for detecting multiple nitrosamine impurities in various drug products, with quantitation limits as low as 0.005 ppm. fda.gov

An illustrative table of common nitrosamines analyzed by LC-HRMS is provided below.

| Compound Name | Abbreviation |

| N-Nitrosodimethylamine | NDMA |

| N-Nitrosodiethylamine | NDEA |

| N-Nitrosodiisopropylamine | NDIPA |

| N-Nitrosodibutylamine | NDBA |

| N-Nitrosomorpholine | NMOR |

| N-Nitrosopiperidine | NPIP |

| N-Nitrosopyrrolidine | NPYR |

Ionization Techniques (e.g., ESI, APCI) for N-NitrosaminesThe ionization source is a critical component of the mass spectrometer, converting neutral molecules into charged ions.

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules. It is commonly used in LC-MS systems for nitrosamine analysis. The mass spectrum for N-nitrosomorpholine using ESI shows a prominent protonated molecule [M+H]+. massbank.eu

Atmospheric Pressure Chemical Ionization (APCI): APCI is another ionization technique often used with LC-MS. It is suitable for a wide range of compounds and has been utilized in methods developed for nitrosamine impurities in pharmaceutical ingredients. nih.gov

Quantitative Analysis Principles: Linearity, Detection Limits, Selectivity

Quantitative analysis of N-nitrosamines, including compounds structurally related to Nitroso-2-methylmorpholine, relies on key validation parameters to ensure data accuracy and reliability. These principles are fundamental for methods developed using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). acs.orgnih.gov

Linearity: An analytical method's linearity is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For nitrosamine analysis, excellent linearity is consistently achieved, with determination coefficients (r²) often greater than 0.99. For instance, a headspace solid-phase microextraction (HS-SPME) GC-MS method for volatile nitrosamines demonstrated determination coefficients greater than 0.997 for all analytes. nih.gov Similarly, a vortex-assisted dispersive liquid-liquid microextraction (VA-DLLME) method showed good linearity up to at least 20 ng mL⁻¹. rsc.org Selected ion flow tube mass spectrometry (SIFT-MS), a column-free analysis technique, has also demonstrated excellent linearity (R² > 0.992) for six different nitrosamines. syft.com

Selectivity: Selectivity is the ability of a method to differentiate and quantify the analyte in the presence of other components in the sample. aurigeneservices.com In complex matrices, such as environmental or biological samples, achieving high selectivity is paramount. Mass spectrometry-based detectors (e.g., MS, MS/MS) provide excellent selectivity by monitoring specific precursor and product ion transitions for the target analyte, a technique known as Multiple Reaction Monitoring (MRM). nih.gov This high selectivity minimizes interference from the sample matrix. rssl.com For example, the use of a chemiluminescence detector, such as the Thermal Energy Analyzer (TEA), is highly specific for the nitroso functional group and is considered a benchmark for selective nitrosamine analysis. dnacih.com

The following table summarizes the performance characteristics of a typical analytical method for volatile nitrosamines.

| Parameter | Typical Performance Value | Technique Example | Reference |

|---|---|---|---|

| Linearity (r²) | > 0.997 | HS-SPME-GC-MS | nih.gov |

| Limit of Detection (LOD) | < 3.6 µg/kg | HS-SPME-GC-MS | nih.gov |

| Limit of Quantification (LOQ) | < 12 µg/kg | HS-SPME-GC-MS | nih.gov |

| Limit of Detection (LOD) for NMOR | 84 ppt (B1677978) (0.4 µg/m³) | GC-Chemiluminescence | dnacih.com |

| Selectivity | High | GC-MS/MS (MRM) | nih.gov |

Sample Preparation Strategies for Research Samples

Effective sample preparation is a critical step that precedes instrumental analysis, aiming to isolate and concentrate analytes like this compound from the sample matrix. mdpi.com This process removes interfering components, thereby enhancing the sensitivity and selectivity of the analysis. nih.govsigmaaldrich.com

Solid Phase Extraction (SPE) and Solid Phase Microextraction (SPME)

Solid Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. nih.gov It operates on the principle of partitioning analytes between a solid sorbent and a liquid mobile phase. sigmaaldrich.com For nitrosamines, strong cation exchange (SCX) cartridges are often employed. Under acidic conditions, nitrosamines become positively charged and are retained on the anionic sorbent material. rssl.com A subsequent elution step with a more polar solvent releases the purified analytes for analysis. sigmaaldrich.com SPE has been successfully applied to the analysis of nitrosamine impurities in complex matrices like antitussive syrups, with matrix spike recoveries reported to be within the 90%–120% range. nih.gov

Solid Phase Microextraction (SPME): SPME is a solvent-free, fast, and sensitive sample preparation technique. nih.govmdpi.com It utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample, either by direct immersion in a liquid or by exposure to the headspace above the sample. researchgate.net For volatile nitrosamines, headspace SPME is particularly effective. tandfonline.com The choice of fiber coating is crucial; a 50/30 µm divinylbenzene/carboxen/polydimethylsiloxane fiber has been shown to be effective for extracting a range of volatile nitrosamines. nih.gov Optimal extraction conditions, such as temperature, time, and salt concentration, must be determined to maximize analyte recovery. tandfonline.com For instance, for N-nitrosomorpholine, the extraction efficiency was highest at 65°C. tandfonline.com

Liquid-Liquid Extraction (LLE) and Dispersive Liquid-Liquid Microextraction (DLLME)

Liquid-Liquid Extraction (LLE): LLE is a traditional extraction method based on the differential solubility of a compound in two immiscible liquids. rssl.com For nitrosamine analysis, a common approach involves using a solvent like dichloromethane (B109758) (DCM) to extract the analytes from an aqueous sample. The process is often repeated multiple times to ensure high recovery of the target compounds. rssl.com LLE can be combined with other cleanup steps, such as protein precipitation, to handle complex biological samples.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized version of LLE that provides high enrichment factors and requires minimal solvent. nih.govresearchgate.net The procedure involves the rapid injection of a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., acetone) into the aqueous sample. nih.govrsc.org This creates a cloudy solution of fine droplets, maximizing the surface area for extraction. researchgate.net Subsequent centrifugation separates the phases, and the sedimented extraction solvent containing the concentrated analytes is collected for analysis. rsc.org A vortex-assisted DLLME (VA-DLLME) method, which uses vortex agitation instead of a disperser solvent, has been developed for the simultaneous determination of nine prohibited N-nitrosamines in cosmetic products, achieving enrichment factors from 2 to 100 depending on the analyte. rsc.orgrsc.org

Headspace Analysis for Volatile Analytes

Headspace analysis is a preferred technique for the extraction of volatile and semi-volatile compounds like nitrosamines from solid or liquid samples. europeanpharmaceuticalreview.com This method involves analyzing the vapor phase (headspace) in equilibrium with the sample, which is sealed in a vial. researchgate.net

Static Headspace: In static headspace analysis, the sample is heated to a specific temperature for a set time, allowing volatile analytes to partition into the headspace. europeanpharmaceuticalreview.com A portion of this vapor is then injected into the GC system. Full evaporation static headspace gas chromatography (FE-SHSGC) has been proposed as a universal method for analyzing semi-volatile nitrosamines in pharmaceutical products, as it simplifies the sample preparation procedure. europeanpharmaceuticalreview.com

Dynamic Headspace (Purge and Trap): This technique involves bubbling an inert gas through the sample, which strips the volatile compounds and carries them to a sorbent trap. The trap is then rapidly heated to desorb the analytes into the GC.

Headspace-SPME: As described earlier, SPME can be used to extract analytes from the headspace. tandfonline.com This combination offers a sensitive and solventless approach for volatile nitrosamine analysis. nih.gov Optimal conditions for HS-SPME of nine nitrosamines, including N-nitrosomorpholine, were found to be extraction at 65°C for 45 minutes with the addition of 36% (w/v) NaCl to the sample. nih.govtandfonline.com

Application in Environmental and Biological Matrix Analysis for Research Purposes

The developed analytical methodologies are applied to detect and quantify this compound and related compounds in various environmental and biological samples for research.

Environmental Analysis: N-nitrosamines can be present in environmental matrices such as water and soil. Morpholine (B109124), a precursor to N-nitrosomorpholine, can react with nitrites in aqueous solutions to form the corresponding nitrosamine under normal environmental conditions. zenodo.org Analytical methods using SPME have been successfully applied to analyze wastewater samples, demonstrating excellent selectivity of extraction. nih.gov The detection of these compounds is crucial for monitoring environmental contamination. For instance, SPE followed by GC-NCD has been used for the analysis of tap water samples. nih.gov

Biological Matrix Analysis: In vivo formation of nitrosamines is a significant area of research. Methods have been developed to monitor the formation of N-nitrosomorpholine in biological systems. One such method quantifies a major urinary metabolite, N-Nitroso(2-hydroxyethyl)glycine, in rats. This approach allows for the quantification of in vivo formation from as little as 0.6 µg of N-nitrosomorpholine exposure. researchgate.net The method was also found to be applicable to human urine. researchgate.net Furthermore, a sensitive method using a liquid-liquid extraction cartridge followed by GC-MS/MS has been developed for detecting volatile nitrosamines, including N-nitrosomorpholine, in human urine, requiring only 2 mL of sample. researchgate.net The study of these compounds in biological matrices is essential for understanding their metabolic pathways and potential biological effects. nih.gov

The table below provides examples of research applications for nitrosamine analysis in different matrices.

| Matrix | Analyte Class | Sample Preparation | Analytical Technique | Key Finding/Application | Reference |

|---|---|---|---|---|---|

| Wastewater | N-Nitrosamines | SPME | GC-NCD, GC-NPD, GC-CI-MS | Method showed excellent selectivity for wastewater analysis with MDLs in the ng/L range. | nih.gov |

| Tap Water | N-Nitrosamines | SPE | GCxGC-NCD | Demonstrated the use of a sustainable bio-based SPE adsorbent for extraction. | nih.gov |

| Rat Urine | N-Nitroso(2-hydroxyethyl)glycine (Metabolite of NMOR) | Derivatization | GC-TEA | Quantified in vivo formation of N-nitrosomorpholine from precursor exposure. | researchgate.net |

| Human Urine | Volatile Nitrosamines (including NMOR) | Liquid-Liquid Extraction | GC-MS/MS | Developed a sensitive method requiring a small sample volume (2 mL). | researchgate.net |

| Processed Meat | Volatile Nitrosamines (including NMOR) | HS-SPME | GC-MS | Developed a simple and efficient technique to detect nitrosamines in meat products. | nih.govtandfonline.com |

Environmental Occurrence, Formation, and Fate in Academic Studies

Environmental Formation Mechanisms of N-Nitrosamines

N-nitrosamines are formed when a secondary, tertiary, or quaternary amine reacts with a nitrosating agent. The specific precursor for N-Nitroso-2-methylmorpholine is 2-methylmorpholine (B1581761). The formation can occur in various environmental media where these precursors and nitrosating agents coexist.

Water and wastewater disinfection are significant pathways for the formation of N-nitrosamines, including N-nitrosodimethylamine (NDMA). acs.orgmatec-conferences.org

Chloramination: This process, which uses chloramines for disinfection, is strongly associated with the formation of N-nitrosamines. matec-conferences.org The primary mechanism involves the reaction of dichloramine (NHCl2), which is present in equilibrium with monochloramine, with a secondary amine precursor. syr.edu The reaction proceeds through the formation of an unsymmetrical hydrazine intermediate, which is then oxidized to the corresponding N-nitrosamine. matec-conferences.org Factors that influence the rate of formation include the concentration of the amine precursor, the chloramine dose, pH, temperature, and the contact time. matec-conferences.org Studies have shown that N-nitrosamine formation during chloramination can be a slow process, with concentrations potentially increasing over several days within water distribution systems. nih.gov The presence of nitrite (B80452) can also enhance the formation of N-nitrosamines during chloramination, possibly through the formation of strong nitrosating agents like dinitrogen tetroxide. acs.org

Ozonation: Ozone is a powerful oxidant used in water treatment; however, its use can also lead to the formation of N-nitrosamines. waterrf.orguow.edu.auscispace.com Several pathways have been proposed for this formation. One mechanism suggests that ozone reacts with amine precursors to form intermediates that are subsequently nitrosated. uow.edu.auscispace.com Another pathway involves reactive inorganic nitrogenous intermediates, such as hydroxylamine and dinitrogen tetroxide (N2O4), which can act as nitrosating agents. acs.org For instance, secondary amine precursors can react with hydroxylamine to form hydrazine intermediates that are then oxidized to N-nitrosamines. acs.org The formation of N-nitrosomorpholine (NMor), a structurally similar compound to N-Nitroso-2-methylmorpholine, has been specifically associated with ozonation processes in some studies. nih.gov

| Disinfectant | Key Reactant(s) | General Observation | Influencing Factors |

|---|---|---|---|

| Chloramination | Dichloramine (NHCl2), Amine Precursors | Significant potential for N-nitrosamine formation, which can continue in the distribution system. matec-conferences.orgnih.gov | pH, Temperature, Contact Time, Precursor Concentration, Nitrite Presence. acs.org |

| Ozonation | Ozone, Amine Precursors, Hydroxylamine, N2O4 | Formation is possible, particularly of certain N-nitrosamines like NMor. acs.orgnih.gov | pH, Dissolved Oxygen, Reaction Time. acs.org |

| Free Chlorine | Hypochlorous acid (HOCl), Amine Precursors | Generally forms much lower levels of N-nitrosamines compared to chloramination. nih.gov | Presence of bromide and ammonia (B1221849) can enhance formation. iwaponline.com |

N-nitrosamines can form in the environment wherever their precursors—amines and nitrosating agents—are present together.

In Water: Beyond disinfection processes, the necessary precursors can be found in various water bodies. Amines like 2-methylmorpholine can be introduced into waterways through industrial effluents. Nitrosating agents are primarily derived from nitrite, which can originate from the nitrification of ammonia from agricultural runoff or wastewater. The reaction is typically acid-catalyzed, meaning that formation is more favorable under acidic conditions. environcj.in

In Air: Amines can be released into the atmosphere from industrial sources. In the air, they can react with nitrogen oxides to form N-nitrosamines.

In Soil: The use of nitrogen-containing pesticides and fertilizers can lead to the presence of both amine precursors and nitrites in the soil, creating conditions suitable for N-nitrosamine formation.

Nitrogen oxides (NOx), which include nitric oxide (NO) and nitrogen dioxide (NO2), are key atmospheric pollutants originating from both natural sources (e.g., lightning) and human activities, primarily high-temperature combustion in vehicle engines and power plants. ucar.edu These gases play a crucial role in the atmospheric formation of N-nitrosamines. usp.org

NOx can react in the atmosphere to form various nitrosating agents, such as dinitrogen trioxide (N2O3) and dinitrogen tetroxide (N2O4). These compounds can then react rapidly with secondary amines present in the atmosphere, even under neutral or alkaline conditions, to form N-nitrosamines. nih.gov Theoretical studies suggest a free radical mechanism where NO2 abstracts a hydrogen atom from the amine, forming an aminyl radical that is subsequently quenched by NO to yield the nitrosamine (B1359907). researchgate.net This atmospheric pathway is a potential source of direct environmental loading of N-nitrosamines, independent of their formation in water.

Persistence and Degradation in Environmental Systems

The environmental persistence of a chemical is determined by its resistance to various degradation processes, including hydrolysis and photolysis. nih.gov

Hydrolysis is the chemical breakdown of a compound due to reaction with water. N-nitrosamines are generally considered to be hydrolytically stable. For instance, the related compound N-nitrosomorpholine is stable for over 14 days in neutral and alkaline aqueous solutions when kept in the dark. nih.gov Its stability is slightly lower in acidic solutions. nih.gov This suggests that N-Nitroso-2-methylmorpholine is likely to be persistent in most natural water bodies in the absence of other degradation factors.

In biological systems, degradation can occur. For example, N-nitrosomorpholine can be metabolized by rat liver microsomes into N-nitroso-2-hydroxymorpholine. nih.gov This indicates that if N-Nitroso-2-methylmorpholine enters ecosystems, biodegradation by microorganisms could be a potential, albeit likely slow, degradation pathway.

Photolysis, or degradation by light, is a significant fate process for many N-nitrosamines. N-nitrosomorpholine is described as being sensitive to light, particularly ultraviolet (UV) light, and is photochemically reactive. nih.gov This property is common among N-nitrosamines and is due to the N-N=O chromophore, which absorbs UV radiation. This absorption can lead to the cleavage of the N-N bond, initiating the breakdown of the molecule. Therefore, photolytic degradation in sunlit surface waters and in the atmosphere is expected to be a primary environmental sink for N-Nitroso-2-methylmorpholine.

| Process | Description | Expected Significance for N-Nitroso-2-methylmorpholine |

|---|---|---|

| Hydrolysis | Breakdown by reaction with water. | Low. Generally stable in aqueous solutions, especially under neutral to alkaline pH in the absence of light. nih.gov |

| Photolysis | Breakdown by sunlight (UV radiation). | High. Expected to be a major degradation pathway in sunlit surface waters and the atmosphere. nih.gov |

| Biodegradation | Breakdown by microorganisms. | Possible, but likely a slow process compared to photolysis. |

Occurrence in Environmental Compartments

The occurrence of N-nitrosamines in various environmental compartments is a result of both direct industrial discharges and in-situ formation from precursor compounds.

Presence in Wastewater Treatment Plant Effluents and Sludge

Wastewater treatment plants (WWTPs) are considered significant sources of N-nitrosamines in the aquatic environment. While specific data for N-Nitroso-2-methylmorpholine is scarce, studies on the closely related N-nitrosomorpholine (NMOR) indicate its presence in WWTP effluents.

One study investigating the behavior of NMOR in WWTPs and urban rivers found that WWTPs were the primary sources of downstream NMOR contamination researchgate.netnih.gov. The concentration of NMOR in the effluent of one STP ranged from 26.4 to 171 ng/L researchgate.netnih.gov. Interestingly, the levels of NMOR remained relatively stable throughout the biological treatment and disinfection processes, suggesting that conventional WWTP processes may not be effective in its removal researchgate.netnih.gov. The study also suggested that NMOR could be formed from its precursor, morpholine (B109124), in raw sewage even before entering the treatment plant researchgate.netnih.gov.

The following table summarizes the observed concentrations of N-nitrosomorpholine (NMOR) in a sewage treatment plant.

| Location | Concentration Range (ng/L) |

| STP Discharge | 26.4 - 171 |

Data sourced from a study on N-nitrosomorpholine behavior in sewage treatment plants and urban rivers. researchgate.netnih.gov

Information regarding the presence of N-Nitroso-2-methylmorpholine or even NMOR in sewage sludge is not as readily available. However, given the nature of activated sludge to adsorb organic compounds, it is plausible that these compounds could be present in sewage sludge.

Detection in Drinking Water Systems

The presence of N-nitrosamines in drinking water is a public health concern due to their carcinogenic potential. Various analytical methods have been developed for their detection at very low concentrations. These methods often involve solid-phase extraction followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) researchgate.netb-cdn.netup.ac.za.

While specific monitoring data for N-Nitroso-2-methylmorpholine in drinking water is not widely reported, studies have detected a range of other N-nitrosamines. For example, a study on nitrosamines in drinking water and beer detected seven different N-nitrosamines in drinking water samples, with N-nitrosodimethylamine (NDMA) being the most frequently detected.

The table below shows the detection of various N-nitrosamines in drinking water systems from a study.

| N-Nitrosamine | Detection Status |

| N-nitrosodimethylamine (NDMA) | Detected |

| N-nitrosodiethylamine (NDEA) | Detected |

| N-nitrosodi-n-propylamine (NDPA) | Detected |

| N-nitrosodibutylamine (NDBA) | Detected |

| N-nitrosopiperidine (NPIP) | Detected |

| N-nitrosopyrrolidine (NPYR) | Detected |

| N-nitrosomethylethylamine (NMEA) | Detected |

Data is indicative of the presence of various nitrosamines in drinking water, though specific concentrations can vary widely depending on the source and treatment processes.

The formation of N-nitrosamines in drinking water is often associated with disinfection processes, particularly chloramination, where disinfectants react with organic nitrogen precursors present in the raw water.

Research on Environmental Cycling and Transport Mechanisms

The environmental fate of N-nitroso compounds is governed by a combination of physical, chemical, and biological processes. While specific research on the environmental cycling and transport of N-Nitroso-2-methylmorpholine is limited, the general behavior of N-nitrosamines provides a framework for understanding its potential pathways in the environment.

N-nitroso compounds are known to be absorbed from the gastrointestinal tract and can be metabolized in the body who.int. In the environment, they can be transported through water and soil. Their persistence is influenced by factors such as sunlight, temperature, and microbial activity who.int.

Photodegradation: Many N-nitrosamines are sensitive to light, particularly UV light, which can lead to their degradation. This photochemical reactivity can be a significant removal mechanism in sunlit surface waters nih.gov.

Volatilization: The tendency of a chemical to volatilize from water to the atmosphere is determined by its Henry's Law constant. While specific data for N-Nitroso-2-methylmorpholine is not available, the volatility of other nitrosamines varies depending on their molecular weight and structure.

Sorption: The extent to which N-Nitroso-2-methylmorpholine sorbs to soil and sediment will influence its mobility in the environment. Compounds with higher sorption coefficients are less mobile and more likely to accumulate in soil and sediment.

Computational and Theoretical Chemistry Investigations

Molecular Structure and Conformation Analysis via Computational Methods

Computational methods are essential for elucidating the three-dimensional structures and conformational preferences of flexible molecules like Nitroso-2-methylmorpholine. The defining structural feature of N-nitrosamines is the N-N=O group. Due to the partial double bond character of the N-N bond, rotation around it is significantly hindered, with a barrier of approximately 23 kcal/mol for acyclic dialkylnitrosamines. nih.gov This restricted rotation leads to the existence of distinct E and Z isomers and a planar or near-planar Cα-N-N=O moiety. nih.govresearchgate.net

For cyclic nitrosamines, the ring structure imposes additional constraints. In the case of this compound, the morpholine (B109124) ring typically adopts a chair conformation. The presence of the methyl group at the C2 position introduces stereoisomerism, resulting in (R)- and (S)-enantiomers. Furthermore, the methyl group can exist in either an axial or equatorial position, leading to different conformers.

Density Functional Theory (DFT) and ab initio methods are commonly used to investigate the geometries and relative stabilities of these conformers. sapub.orgresearchgate.net Calculations for various five- and six-membered cyclic nitrosamines show that the activation Gibbs free energy for rotation around the N-N bond can range from 51 to 112 kJ/mol. researchgate.net For this compound, it is expected that the chair conformation of the morpholine ring would be the most stable. The orientation of the nitroso group and the methyl group (axial vs. equatorial) would define the lowest energy conformers. Theoretical studies on related substituted cyclic nitrosamines indicate that the presence of substituent groups adjacent to the N-NO bond can influence the rotational barrier energy. researchgate.net

| Method | Basis Set | Property Studied | Key Findings for Analogous Cyclic Nitrosamines |

| DFT (B3LYP) | 6-31G* | Rotational Barriers | Activation Gibbs free energy of rotation around the N-N bond varies between 51.02 and 112.18 kJ/mol in five-membered rings. researchgate.net |

| Ab initio (HF, MP2), DFT | 6-31G** | Rotational Barriers | Activation energy barriers for rotation in six-membered cyclic nitrosamines are in good agreement with experimental values. researchgate.net |

| DFT, MP2 | 6-311++G(d,p) | Conformational Analysis | Eighteen equilibrium conformers were identified for N-nitroso N-thionitrosamine, with the TN form being the most stable. sapub.org |

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT is a primary computational tool for investigating the reaction pathways, energetics, and transition states of chemical reactions involving N-nitrosamines. nih.govacs.org It provides detailed, step-by-step insights into their formation and metabolic activation. acs.orgscispace.com

N-nitrosamines are typically formed by the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (HNO₂) or dinitrogen trioxide (N₂O₃). nih.govresearchgate.net DFT calculations have been employed to study the mechanism of nitrosation. For example, the reaction of secondary amines with N₂O₃ is proposed to be a two-step process: an initial electrophilic attack by the NO group of N₂O₃ on the amine nitrogen, followed by a hydrogen atom transfer. nih.gov The calculated free energies of activation for the first step are between 8.5 and 9.4 kcal/mol. nih.gov

Another studied formation pathway is the nitrosolysis of N-hydroxymethyldialkylamines. DFT calculations for the reaction involving N-hydroxymethylmorpholine showed that the process proceeds smoothly through a rigid bicyclic transition state, with ammonia (B1221849) and water acting as catalysts. nih.govrsc.orgrsc.org

| Reaction | Reactants | Method/Basis Set | Activation Free Energy (kcal/mol) | Reference |

| Nitrosation (Step 1) | Secondary Amine + N₂O₃ | DFT | 8.5 - 9.4 | nih.gov |

| Nitrosation (Step 2) | Intermediate | DFT | 3.3 - 10.3 | nih.gov |

| NDMA Formation | DMA + Formaldehyde | DFT | 8.7 | nih.gov |

| NDMA Formation | DMA + Acetaldehyde | DFT | 16.7 | nih.gov |

| Aldehyde Formation (NDMA) | α-hydroxy NDMA | DFT | 25.1 | frontiersin.org |

| Aldehyde Formation (NPIP) | α-hydroxy NPIP | DFT | 27.1 | frontiersin.org |

A key strength of DFT is its ability to locate and characterize the transition state (TS) structures for each step in a reaction mechanism. A TS represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. rsc.org For the nitrosolysis of N-hydroxymethylmorpholine, DFT calculations identified a rigid bicyclic transition state involving the substrate, ammonia, and water molecules. nih.govrsc.org

In the context of metabolic activation, DFT is used to characterize the transition states for α-hydroxylation, the subsequent decomposition of the α-hydroxynitrosamine, and the final alkylation of DNA. nih.govacs.org Studies on various nitrosamines have shown that after the initial enzymatic hydroxylation, the subsequent steps leading to the diazonium ion are spontaneous. frontiersin.orgnih.gov The characterization of these transition states is crucial for understanding the reaction kinetics and the factors that influence the rate of formation of the ultimate carcinogen. nih.gov Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactant and product minima on the potential energy surface. nih.govrsc.org

Prediction of Reactivity and Stability Using Quantum Mechanical Approaches

Quantum mechanical (QM) methods are pivotal in predicting the reactivity and stability of N-nitrosamines, thereby aiding in the assessment of their carcinogenic potential. frontiersin.orgnih.govusp.org These approaches establish a link between the electronic structure of a molecule and its chemical behavior. acs.org By calculating activation energies (Ea) and reaction free energies (ΔG) for the key steps in the metabolic activation pathway, researchers can quantify the likelihood of a given nitrosamine (B1359907) forming DNA-reactive species. nih.govnih.gov

The critical steps modeled include:

α-Hydroxylation: The initial, enzyme-mediated oxidation. nih.gov

Aldehyde Formation: Decomposition of the α-hydroxynitrosamine. nih.gov

Diazonium Ion Formation: Generation of the ultimate electrophile. nih.gov

DNA Alkylation vs. Hydrolysis: The competition between the diazonium ion reacting with DNA (toxification) or water (detoxification). frontiersin.orgnih.gov

Recent studies have employed QM calculations to analyze structurally diverse sets of nitrosamines, including N-nitroso morpholines. nih.gov These analyses reveal that structural features significantly influence reactivity. For instance, QM results suggest that a combined mechanistic understanding of all activation steps is necessary to identify the structural features that determine the potency of nitrosamines. nih.govusp.org

These calculated energetic parameters are also used to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov QSAR models correlate computational descriptors (such as activation energies, orbital energies, and atomic charges) with experimental biological activity, like carcinogenic potency (logTD₅₀). nih.gov Such models can then be used to predict the risk associated with new or unstudied nitrosamines, providing a valuable tool for regulatory assessment. acs.orgnih.gov

Computational Modeling of Biomolecular Interactions

The carcinogenicity of N-nitrosamines stems from the covalent binding of their metabolic products to DNA, forming DNA adducts. researchgate.netnih.govresearchgate.net Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, provides detailed insights into these interactions. nih.govistanbul.edu.trheraldopenaccess.us

After metabolic activation, the resulting electrophilic diazonium ion can attack nucleophilic sites on DNA bases. nih.govresearchgate.net Molecular docking is used to predict the preferred binding sites and conformations of these reactive species within the DNA structure. nih.govistanbul.edu.tr Studies on N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) have shown that their corresponding alkylating agents bind strongly within the minor groove of DNA, stabilized by hydrogen bonds. istanbul.edu.tr

DFT calculations are used to model the subsequent alkylation reaction itself, determining the activation barriers for the formation of various DNA adducts at different base sites (e.g., O⁶-alkylguanine, N⁷-alkylguanine). nih.gov For the tobacco-specific nitrosamine N'-Nitrosonornicotine (NNN), DFT calculations of the alkylation reactions at ten different DNA base sites yielded low free energy barriers (0.86 to 4.72 kcal/mol), indicating that these reactions occur readily once the diazonium ion is formed. nih.gov

MD simulations can further explore the stability of the nitrosamine-DNA complex and the structural changes induced in the DNA helix upon adduct formation. heraldopenaccess.us These computational approaches are crucial for elucidating the molecular initiating event of nitrosamine-induced carcinogenesis and for understanding how structural variations among different nitrosamines influence their DNA-damaging potential. nih.govnih.govresearchgate.net

Future Directions in Nitroso 2 Methylmorpholine Research

Elucidating Uncharacterized Metabolic Pathways and Enzymes

The metabolic activation of nitrosamines is a critical prerequisite for their genotoxic effects. nih.gov While it is established that cytochrome P450 (CYP) monooxygenases are the primary enzymes responsible for the α-hydroxylation that initiates this process, the specific isozymes involved in Nitroso-2-methylmorpholine metabolism remain to be fully characterized. nih.govnih.gov

Future research should focus on:

Identifying Specific CYP Isozymes: Studies on analogous compounds have implicated various CYP isozymes, such as CYP2E1 and CYP2B1, in the metabolism of different nitrosamines. frontiersin.orgnih.gov A key objective will be to use human liver microsomes and recombinant CYP enzymes to pinpoint the specific isoforms responsible for the α-hydroxylation of this compound. This will help in understanding inter-individual variability in susceptibility.

Investigating Phase II Conjugation: Beyond Phase I oxidation, the role of Phase II enzymes (e.g., UDP-glucuronosyltransferases, sulfotransferases, glutathione (B108866) S-transferases) in the detoxification of this compound and its metabolites is largely unknown. researchgate.net Research is needed to determine if conjugation reactions provide a significant pathway for its elimination, potentially mitigating its toxic effects.